5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with 2,5-dimethylcyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine and methyl groups on the quinoline core influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine substituent.
5-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the methyl substituents.
4-Methyl-1,2,3,4-tetrahydroquinoline: Contains only one methyl group.
Uniqueness
5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-5-6-13-11-8(2)3-4-9(12)10(7)11/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
SSSQZHRLBWVYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C=CC(=C12)Cl)C |
Origin of Product |
United States |
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